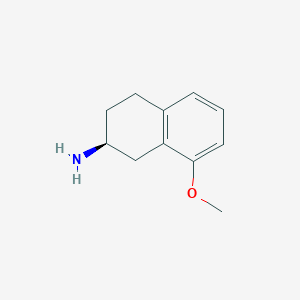

(S)-(-)-8-Methoxy 2-aminotetralin

Description

Overview of Aminotetralin Derivatives in Neuropharmacology

Aminotetralin derivatives represent a significant class of compounds in medicinal chemistry and neuropharmacology. Structurally, they are rigid analogs of phenethylamines, a class that includes many endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org This structural rigidity, conferred by the fused ring system of the tetralin core, provides a more defined shape for interacting with specific biological targets, particularly G protein-coupled receptors (GPCRs) in the brain.

The aminotetralin scaffold has proven to be a "privileged scaffold" in drug design, meaning it can be modified to interact with a variety of different receptors. Researchers have successfully synthesized derivatives that selectively target dopamine and serotonin (B10506) receptor subtypes, which are crucial for regulating mood, cognition, and motor control. proquest.comnih.govacs.org For instance, modulation of serotonin (5-hydroxytryptamine, 5-HT) receptor activity through aminotetralin-based ligands is a key strategy in developing treatments for neuropsychiatric disorders. proquest.com Similarly, various dihydroxy-2-aminotetralin derivatives have been developed as potent dopamine receptor agonists. acs.orgnih.gov The versatility of this chemical framework allows for the exploration of structure-activity relationships, helping scientists understand how subtle changes in a molecule's structure can dramatically alter its biological effects. proquest.com

Rationale and Significance of Investigating (S)-(-)-8-Methoxy-2-aminotetralin

The primary rationale for investigating (S)-(-)-8-Methoxy-2-aminotetralin stems from its close structural relationship to the highly influential research compound, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). 8-OH-DPAT is a potent and selective agonist for the serotonin 5-HT1A receptor and has been a benchmark tool in serotonergic research for decades. nih.gov

The investigation of (S)-(-)-8-Methoxy-2-aminotetralin is significant for several reasons:

Understanding Structure-Activity Relationships (SAR): By replacing the hydroxyl group (-OH) at the 8-position of the tetralin ring (as in 8-OH-DPAT) with a methoxy (B1213986) group (-OCH3), researchers can probe the importance of this specific functional group for receptor binding and activation. The methoxy group is a hydrogen bond acceptor but not a donor, unlike the hydroxyl group. This subtle change allows for a precise evaluation of the hydrogen-bonding requirements at the receptor's binding site.

Probing Receptor Selectivity: While 8-OH-DPAT is highly selective for the 5-HT1A receptor, researchers are constantly seeking to develop ligands with even more refined selectivity profiles to minimize off-target effects. nih.govacs.org Studying methoxylated analogs helps to delineate the molecular features that govern binding affinity and selectivity across different serotonin and dopamine receptor subtypes. acs.org

Development of Novel Research Tools: The 8-methoxy-tetralin backbone has been successfully used to create other valuable research tools. For example, a radiolabeled derivative, 125I-Bolton-Hunter-8-methoxy-2-[N-propyl-N-propylamino]tetralin (125I-BH-8-MeO-N-PAT), was developed as a highly selective radioligand for labeling 5-HT1A receptor sites in the brain, demonstrating the utility of this specific chemical motif. nih.gov

The table below illustrates the structural relationship and highlights the key difference between the parent compound and its well-known hydroxylated analog.

| Feature | (S)-(-)-8-Methoxy-2-aminotetralin | (R,S)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) |

| Structure | 0>a href="https://www.benchchem.com/product/b3041847" target="_blank" style="color: #4160f2;">8-Methoxy-2-aminotetralin (B3041847).svg/150px-8-Methoxy-2-aminotetralin.svg.png"/> |  |

| Functional Group at C8 | Methoxy (-OCH3) | Hydroxyl (-OH) |

| Amine Substituent | Primary amine (-NH2) | Di-n-propylamine (-N(CH2CH2CH3)2) |

| Primary Research Target | 5-HT1A Receptor | 5-HT1A Receptor |

Data for this table was synthesized from general chemical knowledge and information in the provided search results.

Current Research Landscape and Unexplored Avenues for (S)-(-)-8-Methoxy-2-aminotetralin

The current research landscape for (S)-(-)-8-Methoxy-2-aminotetralin itself is relatively sparse compared to its hydroxylated and N,N-dipropylated analog, 8-OH-DPAT. It is often used as a comparator compound or a synthetic precursor in studies focused on developing more complex ligands. Some research has indicated that 8-methoxy-2-aminotetralin is nearly inactive at the target receptors, which in itself is a significant finding for defining the pharmacophore of the 5-HT1A receptor. This suggests that the hydrogen-donating ability of the 8-hydroxyl group is critical for high-affinity binding and/or agonist activity.

Despite its reported low potency, several unexplored avenues remain for this compound:

Full Receptor Binding Profile: A comprehensive screening of (S)-(-)-8-Methoxy-2-aminotetralin against a wide panel of CNS receptors is lacking. While its affinity for the 5-HT1A receptor may be low, it could possess unexpected activity at other receptor subtypes, including other serotonin receptors, dopamine, or adrenergic receptors. nih.govnih.gov

Functional Activity Characterization: Beyond simple binding affinity, its functional profile (e.g., agonist, partial agonist, antagonist, or inverse agonist) at various receptors has not been fully elucidated.

Metabolic Stability and Pharmacokinetics: There is little published information on the metabolic fate of this compound. Understanding how the methoxy group influences its metabolism compared to a hydroxyl group could provide valuable insights for designing more drug-like aminotetralin derivatives.

Role as a Negative Control: Given its structural similarity but functional divergence from 8-OH-DPAT, it serves as an excellent negative control in experiments to ensure that the observed effects of related compounds are genuinely due to specific receptor interactions.

The table below summarizes the binding affinities of 8-OH-DPAT at various serotonin receptors, providing a benchmark against which future studies of (S)-(-)-8-Methoxy-2-aminotetralin could be compared.

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) |

| (R)-8-OH-DPAT | 0.9 | 23 | 28 |

| (S)-8-OH-DPAT | 1.0 | 480 | 180 |

This table is based on data presented in a study on 5-substituted-2-aminotetralins. Ki represents the inhibition constant, with lower values indicating higher binding affinity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKOHSCTEHZRRT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C[C@H](CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 8 Methoxy 2 Aminotetralin and Its Derivatives

Classical Racemic Synthesis and Resolution Techniques

The initial step in many synthetic routes involves the creation of a racemic mixture of the 2-aminotetralin core structure. This racemate is then subjected to resolution techniques to isolate the desired enantiomer.

Approaches Utilizing 8-Methoxy-1-tetralone as a Precursor

A common and crucial starting material for the synthesis of 8-Methoxy-2-aminotetralin (B3041847) is 8-Methoxy-1-tetralone. researchgate.netccsenet.org The synthesis of this precursor itself has been the subject of extensive research, with various methods developed for its preparation. researchgate.netresearchgate.netlookchem.com Once obtained, the ketone functional group of 8-Methoxy-1-tetralone must be converted into an amine to form the aminotetralin scaffold. A typical method to achieve this is through reductive amination. This process involves reacting the tetralone with an ammonia (B1221849) source, such as hydroxylamine or benzylamine, to form an intermediate imine or oxime, which is then reduced to the primary amine. The reduction can be carried out using various reducing agents, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). This sequence of reactions results in a racemic mixture of (R)- and (S)-8-Methoxy-2-aminotetralin.

Amination Strategies: Curtius Rearrangement and Gabriel Synthesis

Alternative strategies for introducing the amine group can be employed, leveraging classic named reactions in organic chemistry.

Curtius Rearrangement : This reaction provides a pathway to convert a carboxylic acid into a primary amine. nih.govorganic-chemistry.org The process begins with the conversion of a suitable carboxylic acid derivative of the tetralin skeleton into an acyl azide. wikipedia.org Upon heating, the acyl azide undergoes a rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.orgnih.govyoutube.com This isocyanate is a versatile intermediate that can then be hydrolyzed, typically with an aqueous acid, to yield the primary amine, (±)-8-Methoxy-2-aminotetralin, and carbon dioxide. youtube.com A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating group. wikipedia.orgnih.gov

Gabriel Synthesis : The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively using a surrogate of the ammonia anion to avoid over-alkylation. wikipedia.org In the context of synthesizing the target compound, a precursor with a leaving group (e.g., a bromine or tosylate group) at the C2 position of the 8-methoxytetralin core is required. This substrate is then treated with potassium phthalimide. organic-chemistry.orgyoutube.com The phthalimide anion acts as a nucleophile, displacing the leaving group in an Sₙ2 reaction to form an N-alkylphthalimide intermediate. The final step involves the cleavage of the phthalimide group to release the primary amine. This is often accomplished by reacting the intermediate with hydrazine (the Ing-Manske procedure) or through acidic hydrolysis. wikipedia.orgthermofisher.com

Chiral Resolution via Diastereomeric Salt Formation (e.g., Tartaric Acid)

Once the racemic mixture of 8-Methoxy-2-aminotetralin is synthesized, the individual enantiomers must be separated. The most common method for this is chiral resolution through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

Optically pure tartaric acid is a frequently used resolving agent for racemic amines. libretexts.orgchemeurope.com When the racemic aminotetralin is treated with, for example, L-(+)-tartaric acid, two diastereomeric salts are formed:

((S)-8-Methoxy-2-aminotetralinium) - (L-tartrate)

((R)-8-Methoxy-2-aminotetralinium) - (L-tartrate)

These diastereomers are not mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the crystallized salt is treated with a base to neutralize the tartaric acid and liberate the enantiomerically enriched amine. The other enantiomer can be recovered from the remaining solution (the mother liquor). This technique is a cornerstone of industrial chiral separations. rsc.org

Enzymatic Resolution of Racemic Aminotetralins

Enzymatic resolution offers a highly selective alternative to classical chemical resolution. This technique, known as kinetic resolution, utilizes enzymes that stereoselectively catalyze a reaction on only one of the enantiomers in a racemic mixture. rsc.org

For racemic amines, lipases are commonly used enzymes. The process typically involves an enzyme-catalyzed acylation in an organic solvent. nih.gov In the presence of an acyl donor (like an ester), the enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form an amide, leaving the other enantiomer (the desired (S)-amine) unreacted.

The resulting mixture contains the unreacted (S)-amine and the newly formed (S)-amide. Because these two compounds have different chemical properties (amine vs. amide), they can be easily separated using standard techniques like extraction or chromatography. This method can yield products with very high optical purity. nih.gov Dynamic kinetic resolution (DKR) is an advancement of this process where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

Stereoselective and Asymmetric Synthetic Routes

To avoid the inherent 50% theoretical yield limit of classical resolution, modern synthetic chemistry focuses on asymmetric methods that directly produce the desired enantiomer in high purity.

Asymmetric Hydrogenation Catalysis (e.g., Iridium and Ruthenium Complexes with Chiral Ligands)

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. This method involves the reduction of a prochiral substrate, such as an enamine or a ketone, using hydrogen gas in the presence of a chiral metal catalyst. The catalyst, typically based on a transition metal like iridium or ruthenium complexed with a chiral ligand, guides the hydrogen addition to one face of the molecule, leading to a preponderance of one enantiomer. researchgate.netrsc.org

For the synthesis of (S)-(-)-8-Methoxy-2-aminotetralin, a suitable precursor like an enamine or the precursor ketone (8-Methoxy-1-tetralone) can be subjected to asymmetric hydrogenation.

Ruthenium Complexes : Ruthenium catalysts, particularly those paired with chiral diphosphine ligands (e.g., derivatives of BINAP), are highly effective for the asymmetric hydrogenation of ketones. researchgate.net The reaction can achieve high yields and excellent enantioselectivity (up to 99% ee) under mild conditions. nih.gov These catalysts have proven effective for a wide range of aromatic and heteroaromatic ketones. rsc.org

Iridium Complexes : Chiral iridium complexes, often with phosphinooxazoline (PHOX) or N,P-type ligands, are also prominent catalysts for asymmetric hydrogenation. nih.govacs.org They have shown excellent performance in the hydrogenation of various unsaturated compounds, including challenging substrates, to produce chiral products with high enantiomeric excess. acs.orgnih.gov The development of these catalysts allows for the efficient synthesis of highly enantioenriched products. nih.gov

The table below summarizes representative data for asymmetric hydrogenation reactions of related substrates, illustrating the effectiveness of these catalytic systems.

| Catalyst Type | Chiral Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium | Cinchona Alkaloid-derived NNP | Aromatic Ketones | Up to 99.9% | rsc.org |

| Ruthenium | Chiral Diphosphine | Prochiral Hydrazones | Up to 99% | nih.gov |

| Iridium | Threonine-derived P-stereogenic | N-Boc-2,3-diarylallyl amines | High | nih.gov |

| Iridium | Bidentate N,P Complexes | Conjugated Trisubstituted Enones | Up to 99% | acs.org |

These asymmetric routes represent a more atom-economical and efficient approach to obtaining enantiomerically pure (S)-(-)-8-Methoxy-2-aminotetralin compared to classical resolution methods.

Chemoenzymatic Synthesis Employing (S)-Aminotransferases

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for specific transformations within a multi-step chemical synthesis. For the production of (S)-(-)-8-Methoxy-2-aminotetralin, (S)-aminotransferases (S-ATs) are particularly effective biocatalysts. These enzymes catalyze the asymmetric amination of a prochiral ketone, 8-methoxy-2-tetralone, to yield the desired (S)-enantiomer with high optical purity.

The process involves the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate. This reaction is dependent on the cofactor pyridoxal-5-phosphate (PLP). An (S)-aminotransferase developed through directed evolution has demonstrated high activity for this specific transformation. Characterization of this enzyme in whole-cell form identified optimal reaction conditions for the synthesis of substituted (S)-aminotetralins.

Key findings from the characterization of an engineered (S)-aminotransferase from Arthrobacter citreus for producing substituted (S)-aminotetralins are summarized below.

| Parameter | Optimal Value |

| pH | 7.0 |

| Temperature | 55 °C |

| Maximum Activity | 0.21 mM/min per gram of whole cells |

| Amine Donor | Isopropylamine |

| Cofactor | Pyridoxal-5-phosphate (PLP) |

This interactive table summarizes the optimal conditions for the enzymatic synthesis.

Transaminase-Mediated Stereoselective Transformations

Transaminase-mediated synthesis is a powerful biocatalytic method for producing chiral amines from prochiral ketones with excellent enantioselectivity. researchgate.netnih.gov This approach has been successfully applied to the synthesis of both (S)- and (R)-enantiomers of 8-methoxy-2-aminotetralin. The key step is the stereoselective transamination of the prochiral 8-methoxy-2-tetralone. researchgate.net

By selecting the appropriate transaminase enzyme, either the (S)- or (R)-amine can be produced in high yields and high enantiomeric excess (ee). A study developing a short and efficient chemoenzymatic synthesis for serotonin (B10506) and melatonin (B1676174) receptor agonists utilized this method as the cornerstone of their strategy. researchgate.net They demonstrated that starting from a single prochiral tetralone, different transaminases could be employed to access either enantiomer of the corresponding aminotetralin.

The general reaction scheme involves the transaminase, the ketone substrate, and an amine donor in a buffered solution. The choice of enzyme is critical for the stereochemical outcome.

Table 1: Transaminase-Mediated Synthesis of 8-Methoxy-2-aminotetralin Enantiomers

| Target Enantiomer | Enzyme Type | Yield | Enantiomeric Excess (ee) |

| (S)-8-Methoxy-2-aminotetralin | (S)-selective transaminase | High | >99% |

| (R)-8-Methoxy-2-aminotetralin | (R)-selective transaminase | High | >99% |

This interactive table showcases the results of stereoselective transamination to produce both enantiomers of 8-methoxy-2-aminotetralin. researchgate.net

This biocatalytic approach avoids the limitations of classical resolution methods, which have a maximum theoretical yield of 50%, and provides a more direct and efficient route to the enantiopure amine. researchgate.net

Other Stereoselective Approaches (e.g., via α-Hydroxy-2-oxazolines)

While chemoenzymatic methods are highly effective, other stereoselective strategies can also be employed for the synthesis of chiral amines. One such strategy involves the use of chiral auxiliaries, like those derived from α-hydroxy-2-oxazolines. Although a specific application for the synthesis of (S)-(-)-8-Methoxy-2-aminotetralin via an α-hydroxy-2-oxazoline intermediate is not prominently documented in the reviewed literature, the underlying principle represents a valid stereoselective approach.

In this methodology, a chiral 2-oxazoline acts as a directing group. The synthesis typically involves the reaction of an N-(2-hydroxyethyl)amide, which can be derived from an amino alcohol, with a promoting agent like triflic acid to facilitate dehydrative cyclization. mdpi.com The chirality of the oxazoline can then be used to direct subsequent reactions, such as alkylations or reductions, to occur stereoselectively.

A hypothetical pathway for synthesizing a 2-aminotetralin derivative using this approach would involve:

Attachment of a chiral oxazoline auxiliary to a suitable precursor molecule.

A key bond-forming reaction where the oxazoline directs the stereochemistry of a newly formed chiral center.

Removal of the chiral auxiliary to yield the enantiomerically enriched target molecule.

This method relies on the formation of a rigid chelated intermediate that blocks one face of the molecule, allowing reagents to attack from the less hindered face, thus controlling the stereochemical outcome.

Preparation of Deuterated or Labeled Analogs for Research Applications

Deuterium-labeled analogs of pharmacologically active compounds are invaluable tools in research, particularly for mechanistic studies and in drug metabolism and pharmacokinetic (DMPK) investigations. chem-station.commdpi.com The replacement of hydrogen with deuterium can alter the rate of metabolic degradation due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond. mdpi.com

While specific literature on the deuteration of (S)-(-)-8-Methoxy-2-aminotetralin is scarce, several general methods for deuterium labeling of amines and aromatic compounds can be applied.

Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a common method for introducing deuterium into a molecule. It often employs a transition metal catalyst, such as palladium, platinum, or ruthenium, and a deuterium source. mdpi.comresearchgate.net

Deuterium Source: Deuterium gas (D₂) or, more conveniently and safely, deuterated water (D₂O) can be used. mdpi.com

Catalyst System: A system such as Palladium on Carbon (Pd/C) with aluminum and D₂O can generate deuterium gas in situ and facilitate the H-D exchange. mdpi.com This method can be used to label the aromatic protons or the protons on the aliphatic ring of the tetralin structure. For instance, a regioselective palladium-catalyzed H-D exchange has been reported to be effective at the benzylic site under mild conditions. mdpi.com

Ruthenium Nanoparticles: These have also been shown to be effective catalysts for H-D exchange on complex molecules, including pharmaceuticals, under mild conditions. researchgate.netresearchgate.net

Synthetic Approaches: Alternatively, deuterium can be incorporated by using deuterated building blocks during the synthesis. For example, the reduction of the 8-methoxy-2-tetralone intermediate could be performed using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium at specific positions on the aliphatic ring.

The choice of method would depend on the desired labeling pattern on the (S)-(-)-8-Methoxy-2-aminotetralin molecule for the specific research application.

Chemical Reactivity and Transformations of S 8 Methoxy 2 Aminotetralin

Oxidation Reactions and Their Products

The oxidation of (S)-(-)-8-Methoxy-2-aminotetralin and its close derivatives is a potential pathway for metabolism and the synthesis of new analogs. While specific studies detailing the oxidation of the parent compound are not extensively documented in the reviewed literature, related transformations provide insight into potential reactions. For instance, the oxidation of precursor molecules like 1-hydroxy-5-methoxytetralin to the corresponding tetralone is a key step in the synthesis of some aminotetralin analogs. rsc.orgnih.gov This suggests that the tetralin core, under specific conditions, is susceptible to oxidation.

Furthermore, in the context of developing radiolabeled ligands, an oxidative iododestannylation reaction has been successfully employed on a tri-n-butyltin precursor of a related 8-hydroxy-2-aminotetralin derivative to introduce iodine-125. nih.gov This highlights a method of oxidation at a specific site on the aromatic ring for the synthesis of imaging agents.

Reduction Reactions and Resulting Derivatives

The reduction of the aromatic system or substituents of (S)-(-)-8-Methoxy-2-aminotetralin offers a route to novel chemical entities. A common method for the partial reduction of aromatic rings is the Birch reduction, which typically employs an alkali metal in liquid ammonia (B1221849) with an alcohol. masterorganicchemistry.comlibretexts.org This reaction can convert benzene (B151609) derivatives into 1,4-cyclohexadienes. masterorganicchemistry.com The specific outcome of a Birch reduction on 8-methoxy-2-aminotetralin (B3041847) would be influenced by the electron-donating nature of the methoxy (B1213986) and amino groups.

In the synthesis of aminotetralins, reduction of precursor functional groups is a critical step. For example, the reduction of an imine intermediate using agents like sodium borohydride (B1222165) (NaBH₄) is a key step in forming the amino group of (S)-2-amino-5-methoxytetralin hydrochloride, a structural isomer of the title compound. youtube.com Additionally, the reduction of oximes to form aziridines, which are then converted to aminotetralins, represents another synthetic strategy involving reduction. nih.gov

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group at the 8-position of the tetralin ring is a key site for nucleophilic substitution, most notably for its conversion to a hydroxyl group. This demethylation reaction is crucial as the resulting 8-hydroxy derivatives, such as the well-known 8-OH-DPAT, often exhibit significantly different pharmacological profiles compared to their 8-methoxy counterparts. wikipedia.org

The conversion of an 8-methoxy-2-aminotetralin derivative to its corresponding 8-hydroxy analog is a critical transformation in the synthesis of many potent serotonin (B10506) receptor agonists. This demethylation can be achieved using various reagents that facilitate the cleavage of the aryl-methyl ether bond.

Derivatization Strategies for Receptor Probes and Analog Synthesis

The derivatization of (S)-(-)-8-Methoxy-2-aminotetralin has been a fruitful area of research for creating highly specific receptor probes and for synthesizing analogs with tailored pharmacological properties.

Formation of Tricarbonylchromium Complexes

A significant strategy for activating the aromatic ring of 8-methoxy-2-aminotetralin derivatives towards nucleophilic attack involves the formation of tricarbonylchromium complexes. rsc.orgrsc.org The complexation of the arene ring to an electron-withdrawing tricarbonylchromium moiety significantly alters its reactivity. uwindsor.ca

Research has shown that tricarbonylchromium complexes of 8-methoxy-2-(N-propylpropionamido)tetralin can be prepared, and their stereochemistry has been established through X-ray analysis. rsc.org These complexes serve as valuable intermediates for further synthetic transformations.

Hydride Displacement of Aromatic Methoxy Groups

A noteworthy reaction of the tricarbonylchromium complexes of 8-methoxy-2-aminotetralin derivatives is the hydride displacement of the methoxy group. rsc.orgrsc.org Treatment of these complexes with a hydride source, such as lithium aluminum hydride (LiAlH₄), can lead to the cleavage of the methoxy group and its replacement with a hydrogen atom. rsc.orgrsc.org

Receptor Pharmacology and Ligand Binding Profile of S 8 Methoxy 2 Aminotralin

Dopamine (B1211576) Receptor Interactions

(S)-(-)-8-Methoxy-2-aminotetralin demonstrates significant interaction with the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes. These receptors are G-protein coupled receptors (GPCRs) and play a crucial role in various physiological and pathological processes in the central nervous system.

Agonism at Dopamine D2 and D3 Receptors

Research has characterized (S)-(-)-8-Methoxy-2-aminotetralin as a partial agonist at both dopamine D2 and D3 receptors. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property is significant as the degree of intrinsic activity at these receptors can fine-tune dopaminergic neurotransmission. The agonistic activity of aminotetralin derivatives at D2 and D3 receptors is a key aspect of their pharmacological profile, influencing their potential effects on dopamine-mediated pathways.

Influence on Neuronal Signaling Pathways

The dopamine D2 and D3 receptors are members of the D2-like receptor family, which are primarily coupled to the Gαi/o class of G-proteins. nih.gov The activation of these receptors by an agonist, such as (S)-(-)-8-Methoxy-2-aminotetralin, initiates an intracellular signaling cascade that typically involves the inhibition of adenylyl cyclase. This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Furthermore, the Gαi/o pathway can lead to the modulation of ion channels, particularly the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which results in neuronal hyperpolarization and a decrease in neuronal excitability. Both D2 and D3 receptors can also engage in cAMP-independent signaling through pathways involving β-arrestin. The partial agonism of (S)-(-)-8-Methoxy-2-aminotetralin at these receptors suggests a modulatory role in these signaling events rather than a full-scale activation.

Selectivity among Dopamine Receptor Subtypes (D2, D3, D4)

The binding profile of (S)-(-)-8-Methoxy-2-aminotetralin across the dopamine D2-like receptor subtypes reveals a degree of selectivity. Studies on a series of 2-aminotetralin derivatives have shown that these compounds generally exhibit high affinity for both D2 and D3 receptors. In contrast, the affinity for the D4 receptor subtype is typically low.

For the N,N-dipropyl substituted 8-methoxy-2-aminotetralin (B3041847), which is structurally very similar to the compound of interest, research has provided specific affinity values. These studies indicate a high affinity for both D2 and D3 receptors, with a significantly lower affinity for the D4 subtype. This preferential binding to D2 and D3 receptors over the D4 subtype is a defining characteristic of the dopaminergic profile of this class of compounds.

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | High |

| Dopamine D3 | High |

| Dopamine D4 | Low |

Serotonin (B10506) Receptor Modulations

In addition to its effects on the dopaminergic system, (S)-(-)-8-Methoxy-2-aminotetralin also interacts significantly with the serotonin receptor system, particularly the 5-HT1A receptor.

Involvement of Gαi/o Protein Coupling and Intracellular Signaling

The 5-HT1A receptor is a classic example of a GPCR that couples to inhibitory G-proteins of the Gαi/o family. nih.gov The agonist-induced activation of the 5-HT1A receptor by compounds such as (S)-(-)-8-Methoxy-2-aminotetralin leads to the dissociation of the G-protein heterotrimer and subsequent downstream signaling events.

The primary consequence of Gαi/o activation by the 5-HT1A receptor is the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov This signaling pathway is a key mechanism through which 5-HT1A receptor agonists exert their effects. Additionally, the βγ-subunits of the dissociated G-protein can directly interact with and open GIRK channels, leading to membrane hyperpolarization and a reduction in neuronal firing rate. This G-protein coupling mechanism is fundamental to the modulatory role of 5-HT1A receptors in the central nervous system.

| Receptor | Functional Activity | G-Protein Coupling | Primary Intracellular Signaling Pathway |

|---|---|---|---|

| 5-HT1A | Agonist | Gαi/o | Inhibition of Adenylyl Cyclase (↓ cAMP) |

Effects on Inwardly Rectifying Potassium Channels (GIRKs)

G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial mediators of inhibitory neurotransmission in various tissues, including the nervous system and the heart. nih.gov These channels are typically activated by the Gβγ subunits of G-proteins following the stimulation of G-protein-coupled receptors (GPCRs). nih.govuwec.edu Activation of GIRK channels leads to an outward flow of potassium ions, hyperpolarizing the cell membrane and reducing cellular excitability. nih.gov

While (S)-(-)-8-Methoxy-2-aminotetralin is known to act on GPCRs such as serotonin and melatonin (B1676174) receptors, direct studies detailing its specific effects on GIRK channels are not extensively available in the current scientific literature. However, it is known that the activation of the MT1 melatonin receptor, a target of related compounds, can lead to an increase in potassium conductance through inwardly rectifying channels. chemicalbook.com The functional consequence of (S)-(-)-8-Methoxy-2-aminotetralin's engagement with its primary receptors on GIRK channel activity remains an area for further investigation.

Modulation of Voltage-Gated Ca2+ Channels

Voltage-gated calcium channels (VGCCs) are integral membrane proteins that mediate calcium influx into cells in response to membrane depolarization, playing a critical role in neurotransmitter release, muscle contraction, and gene expression. mdpi.comresearchgate.net The modulation of these channels, particularly by GPCRs, is a significant mechanism for controlling neuronal activity. nih.gov

Currently, there is a lack of specific research data on the direct modulatory effects of (S)-(-)-8-Methoxy-2-aminotetralin on VGCCs. The activity of VGCCs can be inhibited by the activation of certain GPCRs, a process that can be either voltage-dependent (mediated by Gβγ subunits) or voltage-independent (involving diffusible second messengers). nih.govnih.gov Given that (S)-(-)-8-Methoxy-2-aminotetralin is an agonist at several GPCRs, it could potentially influence VGCC activity indirectly, but dedicated studies are required to confirm and characterize such effects.

Activation of PI3K/Akt and MAPK/ERK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are two major intracellular signaling cascades that regulate fundamental cellular processes such as proliferation, survival, differentiation, and apoptosis. wikipedia.orgnih.govnih.gov These pathways are downstream of many GPCRs and receptor tyrosine kinases. wikipedia.orgnih.gov For example, the MAPK/ERK pathway can be activated by a diverse array of stimuli, including growth factors and cellular stressors, and in some contexts, provides a protective role against apoptosis. nih.govnih.gov The PI3K/Akt pathway is also crucial for cell survival and growth. wikipedia.orgaxonmedchem.com

Direct experimental data on the effects of (S)-(-)-8-Methoxy-2-aminotetralin on the PI3K/Akt and MAPK/ERK signaling pathways are limited. However, activation of the MT1 melatonin receptor, for which this compound shows affinity, is known to increase the phosphorylation of MAPK/ERK. chemicalbook.com Whether (S)-(-)-8-Methoxy-2-aminotetralin itself elicits a similar response requires specific investigation. A study on thrombin-induced signaling found that the MAPK/ERK pathway was involved, but the PI3K/Akt pathway was not activated in human dermal fibroblasts. nih.gov

Selective Binding and Signaling at 5-HT1B and 5-HT1D Receptors

(S)-(-)-8-Methoxy-2-aminotetralin belongs to the 5-substituted-2-aminotetralin (5-SAT) chemotype. Studies on 5-SATs have demonstrated that they exhibit high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. axonmedchem.comnih.gov A notable characteristic of these compounds is a significant stereoselective preference, with the (S)-enantiomer showing greater affinity than the (R)-enantiomer at these receptor subtypes. nih.govnih.gov Specifically, 5-SATs have shown high affinity with Kᵢ values equal to or less than 25 nM and a stereoselective preference of at least 50-fold for the (2S) configuration over the (2R) at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govnih.gov In contrast, these compounds display negligible affinity for 5-HT1F receptors. nih.gov

The 5-HT1B and 5-HT1D receptors share a high degree of sequence homology, which often makes the development of selective ligands challenging. nih.gov Agonists at these receptors, such as the triptans, are used in the treatment of migraines. nih.govnih.gov The stereochemistry at the C(2) position of the aminotetralin scaffold is a critical determinant for receptor recognition and binding affinity. nih.govresearchgate.net

| Receptor Subtype | Affinity (Kᵢ) | Stereoselectivity | Reference |

|---|---|---|---|

| 5-HT1A | ≤ 25 nM | (2S) > (2R) by ≥ 50-fold | nih.govnih.gov |

| 5-HT1B | ≤ 25 nM | (2S) > (2R) by ≥ 50-fold | nih.govnih.gov |

| 5-HT1D | ≤ 25 nM | (2S) > (2R) by ≥ 50-fold | nih.govnih.gov |

| 5-HT1F | > 1 µM | Negligible | nih.gov |

Melatonin Receptor Activity

(S)-(-)-8-Methoxy-2-aminotetralin also interacts with melatonin receptors, which are involved in regulating circadian rhythms and other physiological functions. chemicalbook.com

Stereochemical Requirements for Subtype Selectivity

The stereochemistry at the C(2) position of the aminotetralin ring is a critical determinant of receptor binding affinity and functional activity. For 5-substituted-2-aminotetralins (5-SATs), the (S)-configuration at the C(2) position generally confers significantly higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-configuration, with differences in affinity ranging from 35- to 1000-fold. nih.gov This pronounced stereoselectivity underscores the importance of the C(2) stereocenter in the molecular recognition process at these serotonin receptor subtypes. nih.gov

In contrast to the 5-SATs, the reference 5-HT1A receptor agonist 8-OH-DPAT does not exhibit a stereochemical preference at the 5-HT1A receptor. nih.gov However, it does show a preference for the (2R)-enantiomer over the (2S)-enantiomer at the 5-HT1B and 5-HT1D receptors. nih.gov

The nature of the substituent at the C(5) position of the tetralin ring also plays a crucial role in determining the selectivity profile. For instance, among C(2) N,N-dimethylamine substituted 5-SATs, the C(5) substituent influences whether the compound will have a secondary preference for the 5-HT1A or 5-HT1B receptor, while the highest affinity is consistently observed at the 5-HT1D receptor. nih.gov

Adrenergic Receptor Interactions

Modulation of α1- and α2-Adrenoceptors

Studies have indicated that certain 5-substituted-8-methoxy-2-aminotetralin derivatives act as agonists at α1-adrenoceptors and can penetrate the blood-brain barrier. nih.gov Their activity at central α-receptors is suggested by their ability to potentiate the locomotor activity induced by apomorphine (B128758) in reserpinized mice, an effect that is selectively blocked by the α1-antagonist phenoxybenzamine. nih.gov At higher doses, some of these aminotetralin compounds can induce locomotor activity on their own in reserpinized mice, an effect also observed with centrally administered α1-agonists like phenylephrine (B352888) and methoxamine. nih.gov This effect is antagonized by a range of drugs in a manner that corresponds to their α1-antagonist potencies. nih.gov

The α2-adrenergic receptors (α2Rs), which include subtypes α2A, α2B, and α2C, are G protein-coupled receptors that regulate norepinephrine (B1679862) levels in the brain. acs.org The high degree of similarity in the binding pockets of α2A and α2C receptors presents a challenge for developing subtype-selective ligands. nih.govnih.gov

Conformationally Selective Ligand Binding to α2A- and α2C-Adrenergic Receptors

Recent research has focused on developing conformationally selective ligands that can differentiate between the highly homologous α2A- and α2C-adrenergic receptor subtypes. nih.govnih.gov A novel class of 5-substituted-2-aminotetralins (5-SATs) has been identified that exhibits this desirable property. acs.orgnih.gov

Molecular modeling and dynamics simulations suggest that the unique functional activity of these 5-SATs arises from their ability to induce and stabilize distinct receptor conformations at the α2AR and α2CR. acs.orgnih.gov A key difference in the binding modes appears to involve the extracellular loop 2 (ECL2), where a specific residue in the α2CR (L45.52) may sterically hinder the interaction of the ligand's substituent with key residues (S5.42 and Y6.55) that are important for agonism. acs.org This hindrance is proposed to cause a shift and rotation of the ligand within the α2CR binding pocket, leading to an inactive receptor conformation. acs.org In contrast, at the α2AR, the ligand can adopt a conformation that facilitates receptor activation. acs.org

Agonist, Partial Agonist, and Inverse Agonist Profiles at Adrenergic Subtypes

The functional outcomes of ligand binding at adrenergic receptors can be diverse, ranging from full agonism to partial agonism and even inverse agonism. An agonist activates a receptor to produce a biological response, while a partial agonist produces a submaximal response. youtube.comyoutube.com An antagonist blocks the action of an agonist, and an inverse agonist produces an effect opposite to that of an agonist by stabilizing the inactive state of the receptor. youtube.comyoutube.com

Certain novel 5-substituted-2-aminotetralin (5-SAT) analogues have demonstrated a unique pharmacological profile, acting as partial agonists at α2A-adrenergic receptors while simultaneously functioning as inverse agonists at α2C-adrenergic receptors. acs.orgnih.govnih.gov This dual activity is a significant finding, as it offers a new avenue for designing subtype-selective drugs. nih.govnih.gov The partial agonist activity at the α2AR may be therapeutically beneficial, while the inverse agonism at the α2CR could help to mitigate potential detrimental effects associated with α2CR activation. acs.orgnih.gov

For example, the 5-SAT analogue FPT acts as a partial agonist at the α2AR but as an inverse agonist at the α2CR. acs.org The potency of these compounds can be high, with some analogues showing EC50 values of less than 2 nM for Gαi-mediated inhibition of adenylyl cyclase. nih.govnih.gov The inverse agonist activity of these compounds at the α2CR is supported by molecular dynamics simulations showing that they stabilize the inactive conformation of the receptor. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

Noncompetitive Antagonistic Action on Neuronal and Muscular Types

Some monoamine uptake inhibitors have been shown to antagonize nicotinic acetylcholine receptors (nAChRs). Studies on rat neuronal α2β4 and mouse muscle nAChRs expressed in Xenopus laevis oocytes have revealed that these compounds can reduce the currents elicited by acetylcholine (ACh). nih.gov This inhibition is noncompetitive, meaning the inhibitor does not directly compete with ACh for the same binding site. nih.gov The mechanism of action is thought to involve interaction with a non-conducting state of the receptor and/or blocking the open ion channel. nih.gov The inhibition by some of these compounds is slightly voltage-dependent and they can accelerate the rate of current decay. nih.gov

Structure Activity Relationships Sar and Molecular Determinants of Action

Impact of Substitution Patterns on Receptor Affinity and Selectivity

The specific groups attached to the 2-aminotetralin scaffold are critical in defining its pharmacological profile. Variations in these substituents can switch a compound's primary target or modulate its potency and efficacy.

The substituent at the C-8 position of the tetralin ring is a crucial determinant of activity, particularly for serotonin (B10506) (5-HT) receptors. The prototypical 2-aminotetralin, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a well-established high-affinity agonist for the 5-HT1A receptor. wikipedia.orgmedchemexpress.comcaymanchem.com The phenolic 8-hydroxy group is considered vital for this high affinity, likely participating in key hydrogen bonding interactions within the receptor's binding pocket.

In contrast, replacing the 8-hydroxy group with an 8-methoxy group often leads to a significant decrease in 5-HT1A receptor affinity. For instance, in a series of C-1 substituted derivatives of 8-OH-DPAT, the corresponding 8-methoxy (8-OMe) analogs were found to be inactive at both the 5-HT1A and dopamine (B1211576) D2 receptors. wikipedia.org This suggests that the hydrogen-bonding donor capability of the hydroxyl group is critical for potent interaction with these receptors, and the bulkier, non-donating methoxy (B1213986) group is not well-tolerated in this specific structural context.

The nature of the alkyl substituents on the amino group at the C-2 position significantly modulates potency, particularly at dopamine and serotonin receptors. For dopamine receptor agonists based on the 2-aminotetralin scaffold, an n-propyl group on the nitrogen atom is considered optimal for activity. nih.gov Compounds with N-ethyl groups are slightly less active, whereas those lacking an N-ethyl or N-propyl group are almost inactive. nih.gov This effect is attributed to steric factors rather than lipophilicity, suggesting the N-substituent must fit into a specific receptor cavity that best accommodates an n-propyl group. nih.gov

Similarly, for 5-substituted-2-aminotetralins (5-SATs) targeting 5-HT1 receptors, N,N-dipropylamine substitution at the C-2 position generally results in higher affinity across 5-HT1 receptor subtypes compared to analogs with smaller N,N-dimethylamine groups. revvity.com However, this trend is not universal across all receptor families. At α2-adrenergic receptors, C(2)-N,N-dipropylamine aminotetralin analogues exhibit 10- to 25-fold lower affinity than their C(2)-N,N-dimethylamine counterparts. This highlights the receptor-specific requirements for the N-alkyl substituent size and conformation.

Table 1: Influence of N-Alkylation on Receptor Affinity

| Scaffold | N-Substituent | Target Receptor | Observed Effect on Affinity/Potency |

|---|---|---|---|

| 2-Aminotetralin | n-Propyl | Dopamine Receptors | Optimal activity nih.gov |

| 2-Aminotetralin | Ethyl | Dopamine Receptors | Slightly less active than n-propyl nih.gov |

| 2-Aminotetralin | Unsubstituted (NH2) | Dopamine Receptors | Almost inactive nih.gov |

| 5-SAT | N,N-Dipropylamine | 5-HT1 Receptors | Higher affinity than N,N-dimethylamine revvity.com |

Introducing substituents on the alicyclic part of the tetralin ring, specifically at the C-1 and C-3 positions adjacent to the C-2 amino group, has a significant and stereospecific impact on 5-HT1A receptor activity. These studies have primarily been conducted on derivatives of 8-OH-DPAT. wikipedia.org

For substitutions at the C-1 position, there is a clear preference for the cis relationship between the C-1 substituent and the C-2 amino group, with cis analogs being more potent in 5-HT1A binding assays than the corresponding trans analogs. wikipedia.org The chemical nature of the substituent is also critical, with a potency order of allyl > hydroxymethyl > n-propyl > cyclopropylmethyl >> carbomethoxy. wikipedia.org Furthermore, adding a second substituent to the nitrogen, creating a C-1,N,N-trisubstituted analog, leads to a marked decrease in 5-HT1A binding affinity. wikipedia.org

Substitution at the C-3 position is generally detrimental to 5-HT1A activity. Trans C-3 substituted analogs display only weak binding activity, while the corresponding cis analogs are completely inactive. wikipedia.org

Table 2: Effect of C-1 and C-3 Substitution on 5-HT1A Receptor Activity (relative to 8-OH-DPAT)

| Position | Stereochemistry | Substituent | 5-HT1A Activity |

|---|---|---|---|

| C-1 | Cis | Allyl, Hydroxymethyl, n-Propyl | Maintains activity (cis > trans) wikipedia.org |

| C-1 | Trans | Allyl, Hydroxymethyl, n-Propyl | Diminished activity wikipedia.org |

| C-3 | Cis | Allyl | Inactive wikipedia.org |

The stereochemistry at the C-2 carbon, which bears the amino group, is a critical determinant of receptor affinity and selectivity. For 5-substituted-2-aminotetralins (5-SATs), a distinct preference for the (S)-enantiomer is observed at several key receptors. At 5-HT1A, 5-HT1B, and 5-HT1D receptors, the (S)-configuration confers a 35- to 1000-fold higher affinity compared to the (R)-configuration. medchemexpress.com A similar, though less pronounced, stereoselectivity is seen at α2-adrenergic receptors, where the (S)-enantiomer has a 20- to 40-fold higher binding preference.

This stereoselectivity underscores the importance of the precise three-dimensional arrangement of the pharmacophore for optimal receptor interaction. The basic nitrogen of the amino group is fundamental for a charge-charge interaction with a highly conserved aspartic acid residue (D3.32) in the binding pocket of aminergic G-protein coupled receptors. medchemexpress.comrevvity.com The (S)-configuration optimally positions the rest of the tetralin scaffold to engage with other binding subpockets within the receptor.

Interestingly, this stereochemical preference is not universal. The classic 5-HT1A agonist 8-OH-DPAT, in contrast to most 5-SATs, shows no significant stereochemical preference at 5-HT1A receptors and even displays a preference for the (R)-enantiomer at 5-HT1B and 5-HT1D receptors. medchemexpress.comrevvity.com

The 2-aminotetralin structure can be viewed as a conformationally restricted analog of phenethylamine. Further modifications to the alicyclic ring system, such as contracting it to a five-membered ring (2-aminoindane) or expanding it to a seven-membered ring (benzocycloheptamine), can provide insight into the optimal conformation for receptor binding. These molecules are considered rigid analogues of amphetamine.

Conformational Analysis and Bioactive Conformations

Understanding the three-dimensional shape, or conformation, that a molecule adopts when it binds to its receptor (the bioactive conformation) is key to rational drug design. For flexible molecules like 2-aminotetralins, this is often studied using a combination of experimental data from conformationally restricted analogs and computational methods like molecular dynamics (MD) simulations.

Molecular modeling studies suggest that 2-aminotetralin ligands can stabilize distinct conformations of a receptor. For example, the binding of a 2-aminotetralin derivative to different receptor subtypes (α2A- and α2C-adrenergic receptors) can result in different functional outcomes (agonist vs. inverse agonist), which is thought to be driven by the ligand stabilizing unique receptor conformational states. These studies can identify key interactions, such as the ionic bond between the ligand's protonated amine and a conserved aspartate residue (D3.32) and other interactions, like π–π stacking or halogen bonds between the ligand's aromatic portion and specific amino acid residues (e.g., Y6.55, S5.42) in the receptor. By comparing the accessible conformations of active and inactive analogs, researchers can deduce the likely range of shapes required for biological activity.

Computational Approaches in SAR Studies

Computational methods are integral to understanding the structure-activity relationships (SAR) of (S)-(-)-8-Methoxy-2-aminotetralin and related analogs. These approaches provide insights into the molecular interactions governing receptor binding and functional activity, guiding the design of new, more selective ligands.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in elucidating the binding modes of 2-aminotetralin derivatives at various serotonin receptors. A structure-based ligand design approach has been particularly fruitful for developing subtype-selective ligands for the 5-HT₁ receptor family, which includes the 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₑ, 5-HT₁ₑ, and 5-HT₁₣ subtypes. nih.govacs.orgresearchgate.net These receptors share a high degree of sequence homology, making the development of selective ligands a significant challenge. nih.govacs.orgresearchgate.net

Utilizing the available high-resolution structures of the 5-HT₁ₐ (cryo-EM), 5-HT₁ₑ (crystal), and 5-HT₁ₑ (cryo-EM) receptors, researchers have constructed detailed models for docking studies. nih.govacs.orgresearchgate.net For the class of 5-substituted-2-aminotetralins (5-SATs), these computational analyses have been complemented by molecular dynamics (MD) simulations of up to 1 microsecond to predict and understand their binding interactions. nih.govacs.orgresearchgate.net These studies have revealed that 5-SATs demonstrate a high affinity (Kᵢ ≤ 25 nM) and a significant stereoselective preference for the (2S)-enantiomer over the (2R)-enantiomer at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₑ receptors. nih.govacs.orgresearchgate.net

In silico homology modeling of receptors, along with MD simulations and binding free energy calculations, have also been employed to rationalize experimentally observed receptor selectivity and stereoselective affinity. nih.gov These computational techniques help to visualize and quantify the interactions between the ligand and the receptor's binding pocket, providing a basis for understanding why certain structural modifications lead to changes in binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 5-substituted-2-aminotetralin (5-SAT) analogs, 3D-QSAR studies have been conducted to understand the structural requirements for affinity and selectivity at the highly homologous 5-HT₁ₐ and 5-HT₇ receptors. nih.gov

These analyses have provided key insights into how different substitutions on the aminotetralin scaffold influence receptor binding. The findings from these 3D-QSAR models are summarized in the table below.

| Structural Modification Position | Effect on Receptor Selectivity | Supporting Evidence |

|---|---|---|

| C(5)-Position | Steric extensions at this position enhance selectivity for the 5-HT₇ receptor over the 5-HT₁ₐ receptor. | 3D-QSAR analysis of 35 novel 5-SAT analogs. nih.gov |

| C(2)-Amino Position | Steric and hydrophobic extensions at the chiral C(2)-amino group impart selectivity for the 5-HT₁ₐ receptor. | Comparative 3D-QSAR studies at human 5-HT₇ and 5-HT₁ₐ receptors. nih.gov |

These QSAR results highlight a clear strategy for rationally designing selective ligands: modifications at the C(5) position can be tuned to favor 5-HT₇ receptor binding, whereas modifications at the C(2) amine can be exploited to achieve 5-HT₁ₐ receptor selectivity. nih.gov

Mutagenesis Experiments to Confirm Receptor Interactions

To experimentally validate the interactions predicted by molecular modeling and docking studies, site-directed mutagenesis is a powerful tool. By mutating specific amino acid residues in the receptor's binding pocket and then measuring the binding affinity of the ligand to the mutated receptor, researchers can confirm the importance of those residues for ligand recognition.

For 5-substituted-2-aminotetralins (5-SATs), mutagenesis experiments have been crucial in confirming key interactions within the binding sites of 5-HT₁ receptor subtypes. nih.govresearchgate.net Docking studies predicted important interactions at several positions within the transmembrane helices of the receptors. nih.govresearchgate.net Subsequent point mutation experiments at these positions validated these computational predictions. nih.govresearchgate.net

The table below summarizes a key finding from mutagenesis studies on an FPT analog, which helps to explain the molecular determinants of selectivity between 5-HT₁ receptor subtypes.

| Receptor | Mutation | Hypothesis | Observed Effect on FPT Binding | Conclusion |

|---|---|---|---|---|

| 5-HT₁ₐ | N7.39T | The mutation would make the binding pocket around D3.32 more similar to that of the 5-HT₁ₑ and 5-HT₁ₑ receptors. | Significantly higher affinity and functional potency compared to the wild-type (WT) receptor. nih.gov | The residue at position 7.39 is a key molecular determinant for the differential binding and selectivity of 5-SATs between 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₑ receptors. nih.gov |

These mutagenesis studies provide strong experimental evidence that corroborates the in silico models, solidifying the understanding of how (S)-(-)-8-Methoxy-2-aminotetralin and its analogs interact with their receptor targets at a molecular level.

Preclinical Pharmacological Investigations and Neuropharmacological Effects

In Vitro Functional Assays (e.g., Receptor Affinity, Neurotransmitter Release Modulation)

The 2-aminotetralin chemical scaffold is a cornerstone in the development of ligands targeting neurotransmitter receptors. The specific substitutions on this structure, including the stereochemistry at the C2 position and the nature of substituents on the aromatic ring and amino group, are critical in determining the receptor binding affinity and functional activity.

While comprehensive binding data for (S)-(-)-8-Methoxy-2-aminotetralin is not extensively documented in publicly available literature, the pharmacology of closely related analogs, particularly the well-studied compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), provides significant insights. 8-OH-DPAT is recognized as a potent and selective 5-HT1A receptor full agonist. wikipedia.org The enantiomers of 8-OH-DPAT exhibit similar affinities for the 5-HT1A receptor; however, the (R)-enantiomer acts as a full agonist, whereas the (S)-enantiomer is a partial agonist. nih.gov This highlights the stereochemical sensitivity of the receptor interaction. In addition to its high affinity for 5-HT1A receptors, 8-OH-DPAT has also been found to possess moderate affinity for 5-HT7 receptors and to act as a serotonin (B10506) reuptake inhibitor and releasing agent. wikipedia.orgrndsystems.com

For the broader class of 2-aminotetralins, N,N-dialkyl substitution is often crucial for high affinity at dopamine (B1211576) D2 and D3 receptors. The unsubstituted primary amine of 8-methoxy-2-aminotetralin (B3041847) is generally considered to be less active compared to its N,N-dipropyl-substituted counterparts like 8-OH-DPAT. Studies on various aminotetralin derivatives have also demonstrated their ability to modulate the release of neurotransmitters, a key aspect of their mechanism of action.

Table 1: Receptor Affinity Profile of the Related Compound 8-OH-DPAT

| Receptor | Affinity (pKi) | Functional Activity | Reference |

| 5-HT1A | High | Full/Partial Agonist | wikipedia.orgnih.gov |

| 5-HT7 | Moderate (6.6) | Agonist | rndsystems.com |

This table presents data for the related compound 8-OH-DPAT to provide context due to the limited availability of specific data for (S)-(-)-8-Methoxy-2-aminotetralin.

In Vivo Behavioral Pharmacology Studies

In vivo studies in animal models are crucial for understanding the physiological and behavioral consequences of a compound's interaction with its molecular targets.

Compounds within the 8-methoxy-2-aminotetralin class have been shown to influence motor activity. Some are reported to potentiate the locomotor activity induced by the dopamine agonist apomorphine (B128758) in reserpinized mice. At higher doses, certain aminotetralin compounds can induce locomotor activity on their own. This effect is believed to be mediated by the activation of central alpha-1 adrenergic receptors. Conversely, some aminotetralin derivatives that are potent serotonin releasers have been observed to produce weak or no locomotor activation, and may even dampen the stimulant effects of dopamine releasers. wikipedia.org For instance, the 5-HT1A receptor agonist 8-OH-DPAT has been shown to modulate motor and exploratory activities in rats. nih.gov

The cardiovascular effects of aminotetralin derivatives have been noted in several studies. The related compound 8-OH-DPAT has been demonstrated to produce significant hypotensive (a decrease in blood pressure) and bradycardic (a decrease in heart rate) effects in spontaneously hypertensive rats. nih.gov These effects were observed following intraperitoneal, oral, or intracerebroventricular administration. nih.gov Another methoxy-containing compound, 2-methoxyestradiol, has also been shown to attenuate blood pressure in hypertensive rat models. frontiersin.org

The interaction of 2-aminotetralin derivatives with dopamine and serotonin receptors makes them relevant for investigation in animal models of Parkinson's disease and schizophrenia. In a rat model of Parkinson's disease, the 5-HT1A agonist 8-OH-DPAT was found to reduce extracellular glutamate (B1630785) levels in the dopamine-denervated striatum. wikipedia.org Anecdotally, an increase in locomotor activity was also observed in this study. wikipedia.org Given that motor deficits are a hallmark of Parkinson's disease, the modulation of motor activity by these compounds is of significant interest. nih.gov

In the context of schizophrenia, which is associated with dysregulated dopamine and serotonin neurotransmission, the pharmacological profile of 8-methoxy-2-aminotetralin derivatives is highly relevant. Animal models of schizophrenia often utilize pharmacological agents that induce psychosis-like states, such as amphetamine, to study the underlying neurobiology and test the efficacy of potential antipsychotic drugs. The ability of 8-methoxy-2-aminotetralins to modulate dopamine-related behaviors suggests they could have an impact in these models.

The serotonergic system, particularly the 5-HT1A receptor, is known to play a role in the regulation of sleep and circadian rhythms. Research has shown that the 5-HT1A agonist 8-OH-DPAT can induce phase shifts in the circadian wheel-running activity of mice. rndsystems.com This finding suggests that compounds acting on this receptor, such as (S)-(-)-8-Methoxy-2-aminotetralin, could have implications for the treatment of sleep disorders and circadian rhythm disturbances. rndsystems.com

Potential Anxiolytic and Antidepressant Effects

The anxiolytic and antidepressant potential of aminotetralin derivatives is often linked to their activity at serotonin receptors, particularly the 5-HT1A subtype. For instance, the well-studied compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent 5-HT1A receptor agonist and has demonstrated anxiolytic and antidepressant-like effects in various animal models. nih.govwikipedia.org These effects are often assessed using behavioral paradigms such as the elevated plus-maze for anxiety and the forced swim test for depression. nih.gov However, specific studies evaluating (S)-(-)-8-Methoxy-2-aminotetralin in these or similar models are not prominently documented in available research. The pharmacological activity of aminotetralin derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and the stereochemistry at the C2 position.

Without specific preclinical data, a detailed analysis of the anxiolytic and antidepressant effects of (S)-(-)-8-Methoxy-2-aminotetralin cannot be provided.

Interactive Data Table: Preclinical Anxiolytic and Antidepressant Profile of (S)-(-)-8-Methoxy-2-aminotetralin

| Preclinical Model | Species | Outcome |

| Elevated Plus Maze | Data not available | Data not available |

| Forced Swim Test | Data not available | Data not available |

| Social Interaction Test | Data not available | Data not available |

| Marble Burying Test | Data not available | Data not available |

Data for (S)-(-)-8-Methoxy-2-aminotetralin is not available in the reviewed scientific literature.

Brain Distribution and Penetration of the Blood-Brain Barrier

The ability of a compound to exert effects on the central nervous system is contingent upon its capacity to cross the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and the presence of specific carrier-mediated transport systems, are critical determinants of BBB penetration. Generally, small, lipophilic molecules are more likely to diffuse across the BBB.

For aminotetralin derivatives, modifications to the core structure can significantly alter their ability to enter the brain. While extensive research has been conducted on the brain penetration of various psychoactive compounds, specific data detailing the brain distribution and BBB penetration of (S)-(-)-8-Methoxy-2-aminotetralin, such as brain-to-plasma concentration ratios, are not described in the available literature. Such studies are crucial for understanding the potential central nervous system activity of a compound.

Interactive Data Table: Brain Distribution and Blood-Brain Barrier Penetration of (S)-(-)-8-Methoxy-2-aminotetralin

| Parameter | Method | Value |

| Brain-to-Plasma Ratio | Data not available | Data not available |

| In situ Brain Perfusion | Data not available | Data not available |

| Microdialysis | Data not available | Data not available |

Data for (S)-(-)-8-Methoxy-2-aminotetralin is not available in the reviewed scientific literature.

Metabolic Pathways and Biotransformation of Aminotetralins

General Principles of Xenobiotic Metabolism Relevant to Aminotetralins

Xenobiotic metabolism is a fundamental process that transforms the chemical structure of foreign compounds, such as drugs and toxins, to facilitate their excretion from the body. wikipedia.org This metabolic process is typically divided into three phases: Phase I (modification), Phase II (conjugation), and Phase III (excretion). wikipedia.orgwikipedia.org

Phase I Reactions: These reactions, also known as functionalization reactions, introduce or expose polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups onto the xenobiotic molecule. mhmedical.comnih.gov This initial step generally increases the water solubility of the compound. mhmedical.com The primary enzymes involved in Phase I are the cytochrome P450 (CYP) monooxygenases. wikipedia.orgnih.gov These enzymes catalyze a variety of reactions including N- and O-dealkylation, aliphatic and aromatic hydroxylation, N- and S-oxidation, and deamination. nih.govmdpi.com For aminotetralins, which possess an amino group, these oxidative reactions are particularly relevant. nih.gov

Phase II Reactions: Following Phase I, the modified, more polar compounds undergo conjugation reactions. uomus.edu.iq In this phase, endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866) are attached to the functional groups introduced in Phase I. wikipedia.orguomus.edu.iq This process, catalyzed by transferase enzymes, significantly increases the hydrophilicity and molecular weight of the xenobiotic, making it more readily excretable in urine or bile. wikipedia.orguomus.edu.iq Common Phase II reactions include glucuronidation, sulfation, acetylation, and methylation. mhmedical.comnih.gov For aminotetralins, conjugation of the amino group or hydroxyl groups formed during Phase I is a likely metabolic pathway. nih.gov

Phase III Transport: This final phase involves the transport of the conjugated xenobiotics out of the cells. wikipedia.org Efflux transporters, such as those from the ATP-binding cassette (ABC) superfamily, recognize and actively pump the conjugated metabolites across cellular membranes for elimination. wikipedia.orgnih.gov

Potential Oxidative and Reductive Metabolic Pathways

The biotransformation of aminotetralins, including (S)-(-)-8-Methoxy 2-aminotetralin, involves a series of oxidative and reductive reactions primarily aimed at increasing their polarity to facilitate excretion. These pathways are crucial for the detoxification and elimination of these compounds from the body.

Oxidative Pathways: Oxidation is a major route for the metabolism of many xenobiotics, including alicyclic amines like aminotetralins. nih.gov The primary enzymes responsible for these reactions are cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs). nih.govresearchgate.net Potential oxidative reactions for aminotetralins include:

N-Oxidation: The nitrogen atom in the amino group can be oxidized. nih.gov

Oxidative N-Dealkylation: If the amine is secondary or tertiary, the alkyl groups can be removed through an oxidative process. nih.gov

Aromatic Hydroxylation: The aromatic ring of the tetralin structure can be hydroxylated. For 8-methoxy-2-aminotetralin (B3041847), this could occur at various positions on the benzene (B151609) ring.

Aliphatic Hydroxylation: The non-aromatic part of the tetralin ring system can also undergo hydroxylation.

Oxidative Deamination: The amino group can be removed through oxidation, a reaction catalyzed by MAOs, leading to the formation of an aldehyde intermediate. wikipedia.orgdoi.org This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol. doi.org

O-Demethylation: In the case of 8-methoxy-2-aminotetralin, the methoxy (B1213986) group can be demethylated to form a hydroxyl group, a common metabolic pathway for compounds containing methoxy substituents. nih.gov

Reductive Pathways: While oxidation is generally more common, reductive metabolic pathways can also occur. wikipedia.org Aldehydes and ketones formed during oxidative deamination can be reduced to alcohols. doi.org The specific enzymes involved in these reductions can be aldehyde or keto reductases. The balance between the oxidative and reductive pathways for the aldehyde intermediate can depend on the specific aminotetralin structure and the tissue in which metabolism is occurring. doi.org For instance, in the brain, the aldehyde derivatives of some biogenic amines are primarily reduced to their corresponding alcohols, while in other cases, they are oxidized to acids. doi.org

The combination of these oxidative and reductive reactions results in a variety of metabolites that can then undergo further transformation, typically through conjugation reactions in Phase II metabolism. wikipedia.org

Conjugation Reactions (e.g., Glucuronidation)

Following Phase I metabolism, where functional groups are introduced or exposed, aminotetralins and their metabolites undergo Phase II conjugation reactions. uomus.edu.iq These reactions serve to further increase the water solubility of the compounds, facilitating their elimination from the body. uomus.edu.iqpharmaguideline.com

Glucuronidation: This is one of the most common and important conjugation pathways in xenobiotic metabolism. nih.gov In this reaction, glucuronic acid, an endogenous molecule, is attached to functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups present on the xenobiotic or its Phase I metabolite. wikipedia.org The enzymes responsible for this transfer are called UDP-glucuronosyltransferases (UGTs). mdpi.com For a compound like this compound, the primary amino group and any hydroxyl groups formed during oxidative metabolism (e.g., through aromatic hydroxylation or O-demethylation) are potential sites for glucuronidation. The resulting glucuronide conjugates are significantly more polar and are readily excreted in urine or bile. uomus.edu.iq

Other Conjugation Reactions: Besides glucuronidation, other conjugation reactions can also occur:

Sulfation: A sulfate group is transferred to a hydroxyl or amino group, catalyzed by sulfotransferases (SULTs). mdpi.comuomus.edu.iq This also results in a more water-soluble and readily excretable metabolite. uomus.edu.iq

Acetylation: An acetyl group can be added to the primary amino group of aminotetralins, a reaction catalyzed by N-acetyltransferases (NATs). nih.gov While this reaction can terminate pharmacological activity, it does not always significantly increase water solubility. uomus.edu.iq

Glutathione Conjugation: While more typically associated with detoxifying reactive electrophilic compounds, glutathione S-transferases (GSTs) can conjugate glutathione to certain xenobiotics. wikipedia.orguomus.edu.iq

The specific conjugation pathways that are most prominent for this compound would depend on the specific metabolites formed during Phase I and the relative activities of the various conjugating enzymes in the tissues where metabolism occurs.

| Reaction | Enzyme Family | Functional Group Targeted | Effect on Metabolite |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | -OH, -NH2, -COOH | Increases water solubility significantly |

| Sulfation | Sulfotransferases (SULTs) | -OH, -NH2 | Increases water solubility |

| Acetylation | N-acetyltransferases (NATs) | -NH2 | May terminate activity, less impact on water solubility |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Electrophilic centers | Detoxifies reactive metabolites, increases polarity |

Influence of Cytochrome P450 Enzymes (CYPs) and Monoamine Oxidases (MAOs)

The metabolism of aminotetralins is significantly influenced by two major enzyme systems: Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs). nih.gov These enzymes are central to the Phase I biotransformation of these compounds. nih.govresearchgate.net

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is a primary driver of oxidative metabolism for a vast number of xenobiotics, including drugs. researchgate.netmdpi.com These enzymes are predominantly found in the liver and are responsible for a wide array of reactions that introduce or expose polar functional groups. nih.govmdpi.com For aminotetralins, CYPs can catalyze several key reactions:

Aromatic and Aliphatic Hydroxylation: Adding hydroxyl groups to the ring structures. nih.gov

N-dealkylation: Removing alkyl groups from the nitrogen atom if present. nih.gov

O-dealkylation: In the case of 8-methoxy-2-aminotetralin, removing the methyl group from the oxygen atom to form a hydroxyl group. nih.gov

N-oxidation and S-oxidation: Oxidizing nitrogen and sulfur atoms within the molecule. nih.gov

Deamination: Removing the amino group. mdpi.com

Different CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C19) exhibit varying substrate specificities, and the specific isoforms involved in the metabolism of this compound would determine the primary metabolic pathways and potential for drug-drug interactions. nih.govresearchgate.net For example, studies on the structurally related compound sertraline (B1200038) have shown that multiple CYP isoforms, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6, are involved in its metabolism. nih.govsemanticscholar.org

Monoamine Oxidases (MAOs): MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines, which includes some aminotetralins. wikipedia.org There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and are found in various tissues, including the brain and liver. wikipedia.orgmdpi.com MAOs play a crucial role in the metabolism of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org Aminotetralin analogs of dopamine have been shown to be inhibitors of MAO-A. nih.gov The oxidative deamination of aminotetralins by MAOs would lead to the formation of an aldehyde intermediate, which can then be further metabolized. wikipedia.orgdoi.org The involvement of MAOs in the metabolism of a compound can also lead to interactions with MAO inhibitors, a class of drugs used in the treatment of depression and other conditions. researchgate.net

| Enzyme System | Primary Function | Key Reactions for Aminotetralins | Potential Outcomes |

|---|---|---|---|

| Cytochrome P450 (CYP) | Oxidative Metabolism | Hydroxylation, O-Demethylation, N-Dealkylation, Deamination | Formation of more polar metabolites, preparation for Phase II conjugation |

| Monoamine Oxidase (MAO) | Oxidative Deamination | Removal of the amino group | Formation of an aldehyde intermediate, potential for interactions with MAO inhibitors |

Metabolomics Approaches to Characterize Metabolic Footprint

Metabolomics is a powerful "omics" technology that involves the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov This approach can be applied to characterize the complete "metabolic footprint" of a xenobiotic like this compound, providing a detailed picture of its biotransformation.

By analyzing biological samples (e.g., plasma, urine, tissue extracts) from individuals or in vitro systems exposed to the compound, metabolomics can identify and quantify not only the parent compound but also its various metabolites. nih.gov This allows for a comprehensive understanding of the metabolic pathways involved, including both expected and novel biotransformations.

Key techniques used in metabolomics include: